Antiproliferative Activity: PYB vs PIB Scaffolds
Replacement of the imidazolidin-2-one (IMZ) group with pyrrolidin-2-one (PYB) in phenyl benzenesulfonate/sulfonamide series yields distinct antiproliferative profiles. PYB-SOs exhibit IC50 values of 0.0087–8.6 μM across HT-1080, HT-29, M21, and MCF7 cell lines, while PYB-SAs show IC50 0.056–21 μM [1]. In contrast, previously reported PIB-SOs and PIB-SAs (imidazolidinone scaffold) displayed different potency ranges; the shift to pyrrolidinone altered the ring A geometry and hydrogen bonding pattern, leading to novel SAR [1].
| Evidence Dimension | Antiproliferative activity (IC50 range) across four human cancer cell lines |
|---|---|
| Target Compound Data | PYB-SOs: 0.0087–8.6 μM; PYB-SAs: 0.056–21 μM |
| Comparator Or Baseline | PIB-SOs and PIB-SAs (imidazolidinone scaffold) from previous SAR studies (exact IC50 ranges not provided in abstract but described as distinct) |
| Quantified Difference | Distinct SAR; pyrrolidinone ring confers different geometry and hydrogen bonding versus imidazolidinone |
| Conditions | HT-1080, HT-29, M21, MCF7 human cancer cell lines; antiproliferative assay |
Why This Matters
Demonstrates that the pyrrolidinone scaffold is not interchangeable with imidazolidinone; selecting the correct core scaffold is critical for obtaining desired antitubulin activity.
- [1] Gagné-Boulet M, et al. Eur J Med Chem. 2021;213:113136. PMID: 33472119. View Source
